6-Dehydro Prednisolone

Pharmaceutical Quality Control Method Validation ANDA Submission

In pharmaceutical QC, using non-EP impurity standards risks invalidating HPLC method specificity. 6-Dehydro Prednisolone (CAS 2427-64-7) is the designated EP Impurity H with a unique Δ¹,⁴,⁶-triene chromophore for unambiguous peak identification. • ISO 17034-certified CRM ensures ICH Q2(R1) compliance for ANDA submissions. • Distinct MS/MS pattern (m/z 359) enables confident differentiation from isobaric interferents in WADA LC-MS/MS assays. • High-purity (>95%) reference material with full characterization documentation supports FDA Bioanalytical Method Validation.

Molecular Formula C21H26O5
Molecular Weight 358.4 g/mol
CAS No. 2427-64-7
Cat. No. B133426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Dehydro Prednisolone
CAS2427-64-7
Synonyms(11β)-11,17,21-Trihydroxypregna-1,4,6-triene-3,20-dione;  _x000B_11β,17,21-Trihydroxypregna-1,4,6-triene-3,20-dione;  NSC 12882;  6(7)-Dehydro Prednisolone; 
Molecular FormulaC21H26O5
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O
InChIInChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1
InChIKeyWFFSJFFZKKRVOE-VWUMJDOOSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Dehydro Prednisolone: EP Impurity & Human Metabolite


6-Dehydro Prednisolone (Δ⁶-Prednisolone, CAS 2427-64-7) is a glucocorticoid steroid and a known human urinary metabolite of prednisolone and prednisone, characterized by the introduction of a double bond at the C6-C7 position relative to the parent drug [1]. The compound is designated as Prednisolone EP Impurity H under the European Pharmacopoeia monograph and is widely supplied as a reference standard for analytical method development, impurity profiling, and regulatory compliance testing in pharmaceutical manufacturing [2]. Its molecular formula is C₂₁H₂₆O₅ with a molecular weight of 358.43 g/mol, and it exhibits an off-white to light yellow solid appearance with a melting point of 218-222°C .

Why 6-Dehydro Prednisolone Cannot Be Substituted


In-class compounds such as Prednisolone EP Impurity A (cortisone-like), Impurity B (prednisone), or Impurity I (17-deoxyprednisolone) exhibit distinct chromatographic retention behaviors, UV spectral profiles, and regulatory acceptance criteria that preclude interchangeability in validated analytical methods. 6-Dehydro Prednisolone (EP Impurity H) possesses a unique Δ¹,⁴,⁶-triene chromophore resulting from the conjugated triene system across carbons 1, 4, and 6, which alters its UV absorption maximum and molar extinction coefficient relative to the Δ¹,⁴-diene parent prednisolone [1]. Substituting this compound with any other EP-named impurity would invalidate method specificity parameters in stability-indicating HPLC assays, introduce bias in quantitative impurity threshold determinations, and compromise compliance with ICH Q3A/Q3B impurity qualification requirements [2]. Furthermore, 6-Dehydro Prednisolone is an authentic in vivo human metabolite detectable in urine for up to 72 hours post-administration of prednisolone, whereas synthetic alternative impurities (e.g., Impurity E, CAS 95815-58-0) are primarily process-related byproducts that lack direct metabolic relevance and thus cannot serve as equivalent biomarkers in doping control or pharmacokinetic studies [3].

6-Dehydro Prednisolone: Quantitative Evidence Guide


EP Impurity H with Multi-Traceability to Pharmacopeial Standards

6-Dehydro Prednisolone is officially designated as Prednisolone EP Impurity H by the European Pharmacopoeia monograph for prednisolone, a regulatory identity not shared by non-EP named analogs such as 6β-hydroxy-prednisolone (a distinct oxidative metabolite with hydroxylation at C6 rather than dehydrogenation). When procured as a Certified Reference Material (CRM) from Sigma-Aldrich (Cat. PHR2556), the material is produced and certified in accordance with ISO 17034 and ISO/IEC 17025, offering multi-traceability to USP and EP primary standards . In contrast, generic research-grade 6-Dehydro Prednisolone from biochemical reagent suppliers (e.g., MedChemExpress Cat. HY-167555, TargetMol Cat. TXB-00120) is labeled solely as a 'biochemical reagent' without certified traceability claims or EP-conformant characterization data .

Pharmaceutical Quality Control Method Validation ANDA Submission

Extended Urinary Detection Window for Doping Control

6-Dehydro Prednisolone (Δ⁶-prednisolone) is an endogenous-like human urinary metabolite generated in vivo following administration of prednisolone or prednisone, and is detectable via LC-MS/MS in human urine for up to 72 hours post-dose [1]. This is in contrast to the parent drug prednisolone itself, which exhibits a plasma elimination half-life of approximately 2-4 hours and is typically cleared below detection thresholds within 24 hours in urine [2]. The longer urinary detection window of 6-Dehydro Prednisolone makes it a superior confirmatory marker for anti-doping testing compared to the rapidly excreted parent compound or other short-lived metabolites such as 20-β-OH-prednisolone (M-3), which is only detectable up to 24 hours [1].

Doping Control Clinical Pharmacokinetics Metabolite Profiling

Structural Differentiation from 6-Hydroxylated Metabolites

6-Dehydro Prednisolone contains a conjugated Δ¹,⁴,⁶-triene system in the steroid A/B-ring, which distinguishes it structurally from the more commonly encountered 6β-hydroxy-prednisolone (6β-OH-PRED) metabolite. The triene conjugation shifts the UV absorption maximum to a longer wavelength compared to the Δ¹,⁴-diene chromophore (λmax ~242 nm) of prednisolone, enabling selective photodiode array detection and chromatographic resolution under standard reversed-phase HPLC conditions [1]. In LC-MS/MS metabolite profiling studies, 6-Dehydro Prednisolone exhibits a distinct precursor ion (m/z 359 [M+H]⁺) and fragmentation pattern that differs from isobaric hydroxylated metabolites, which generate additional neutral water losses in MS/MS spectra [2].

Analytical Method Development Chromatographic Separation Mass Spectrometry

Differentiated Certification Tiers Across Suppliers

6-Dehydro Prednisolone is commercially available across multiple supplier tiers with purity specifications ranging from >95% to ≥98% as determined by HPLC. Certified Reference Material (CRM) grade from Sigma-Aldrich (PHR2556) is produced under ISO 17034 and ISO/IEC 17025 accreditation with multi-traceability to pharmacopeial primary standards . Analytical standard grade from CATO (C4X-17378) is manufactured under ISO 17034 certification with purity >95% (HPLC) and includes comprehensive characterization data including NMR, MS, HPLC, and IR [1]. In contrast, research-grade biochemical reagents from suppliers such as MedChemExpress and TargetMol do not carry pharmacopeial traceability claims or ISO 17034 certification, limiting their suitability to non-regulated research applications .

Reference Standard Sourcing Purity Specification Supplier Qualification

6-Dehydro Prednisolone: Optimal Application Scenarios


Impurity Profiling and HPLC Method Validation

In pharmaceutical QC laboratories developing or validating stability-indicating HPLC methods for prednisolone API and oral dosage forms, 6-Dehydro Prednisolone serves as the designated EP Impurity H reference standard. The compound's distinct retention time and UV spectral profile (Δ¹,⁴,⁶-triene chromophore) enable unambiguous peak identification and system suitability verification. Procurement of the CRM grade from Sigma-Aldrich (ISO 17034/17025 certified) or ISO 17034-certified analytical standard from CATO provides the regulatory traceability required for ANDA submissions and method validation reports . Use of a non-certified research-grade alternative in this context would fail to meet ICH Q2(R1) validation requirements for specificity and accuracy [1].

Doping Control: Confirmatory Urinary Detection

For World Anti-Doping Agency (WADA) accredited laboratories, 6-Dehydro Prednisolone is an authentic human urinary metabolite of prednisolone and prednisone with a detection window of up to 72 hours post-administration—significantly longer than the parent drug's 24-hour urinary detection window [2]. The compound's distinct MS/MS fragmentation pattern (m/z 359 precursor, absence of neutral water loss characteristic of hydroxylated metabolites) enables confident differentiation from isobaric interferents and 6-hydroxylated metabolites in LC-MS/MS confirmatory assays [3]. Procurement of high-purity (>95%) reference material with full characterization documentation is essential for establishing validated MS/MS transition parameters and maintaining WADA technical document compliance.

Clinical Pharmacokinetics: Bioanalysis & Metabolite Profiling

In clinical pharmacology studies investigating prednisolone pharmacokinetics, metabolism, or drug-drug interactions, 6-Dehydro Prednisolone functions as a key quantitative biomarker of in vivo metabolic conversion. The compound's authentic human metabolic origin—confirmed by LC-MS/MS detection in human urine following oral prednisolone administration—distinguishes it from synthetic process impurities that lack biological relevance [3]. High-purity reference standard (>95% by HPLC) is required for accurate calibration curve preparation and assay validation per FDA Bioanalytical Method Validation Guidance, which mandates that analyte reference standards be obtained from authenticated sources with certificates of analysis [4].

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